Concentration-Dependent Apoptosis/Necrosis Switch in Jurkat T Cells
Z‑L‑CMK induces apoptosis at low concentrations and necrosis at high concentrations in Jurkat T‑cells—a dose‑dependent phenotypic switch not uniformly observed across chloromethyl ketones. While Z‑L‑CMK‑mediated apoptosis involves processing of caspases‑8, ‑9, ‑3, and ‑6, necrosis proceeds without caspase cleavage and is associated with GSH depletion and ROS accumulation [1]. In direct comparison, the pan‑caspase inhibitor Z‑VAD‑FMK (IC₅₀ = 0.0015–5.8 mM) [2] blocks Z‑L‑CMK‑induced apoptosis but has no effect on necrosis [1].
| Evidence Dimension | Cell death pathway induction (Jurkat T cells) |
|---|---|
| Target Compound Data | Low conc: apoptosis (caspase processing); High conc: necrosis (caspase‑independent) |
| Comparator Or Baseline | Z-VAD-FMK (pan‑caspase inhibitor) blocks Z‑L‑CMK apoptosis, not necrosis |
| Quantified Difference | Apoptosis is caspase‑dependent; necrosis is caspase‑independent |
| Conditions | Jurkat T‑cell line; dose‑response study |
Why This Matters
The biphasic response enables Z‑L‑CMK to serve as a tool for dissecting caspase‑dependent vs. caspase‑independent death pathways, a capability not provided by pan‑caspase inhibitors alone.
- [1] Yeo, E. H., Goh, W. L., & Chow, S. C. (2018). The aminopeptidase inhibitor, z-L-CMK, is toxic and induces cell death in Jurkat T cells through oxidative stress. Toxicology Mechanisms and Methods, 28(3), 157-166. View Source
- [2] Adooq Bioscience. (2025). Z-VAD-FMK Pan Caspase Inhibitor Datasheet. View Source
